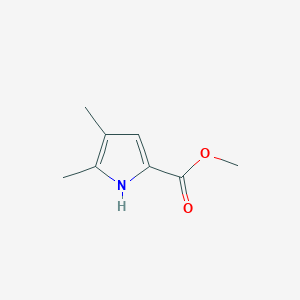
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, also known as 4,5-DMPC, is a synthetic organic compound belonging to the class of pyrroles. It is a white, crystalline solid with a molecular weight of 212.25 g/mol and a melting point of 112-114°C. 4,5-DMPC is a versatile compound that has been widely used in various scientific research applications, such as molecular biology, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has been investigated for their antimicrobial activities. These derivatives were synthesized through a series of reactions including cyclization, hydrolysis, decarboxylation, and formylation. The compounds exhibited good antibacterial and antifungal activities, attributed to the heterocyclic ring structure. The introduction of a methoxy group into the structure further enhanced the activity, providing a basis for the design of new therapeutic agents with antimicrobial properties (Hublikar et al., 2019).
Synthesis of Heterocyclic Compounds
Another study explored the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones, resulting in the formation of complex heterocyclic compounds. This work demonstrates the versatility of pyrrole derivatives in synthesizing diverse heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Bannikova et al., 2004).
Supramolecular Chemistry
In the field of supramolecular chemistry, pyrrole-2-carboxylates have been utilized to create hexagonal and grid supramolecular structures. This research highlights the robustness of the pyrrole-2-carbonyl dimer as a supramolecular synthon, promising for crystal engineering applications. Such structures could be instrumental in the development of novel materials with tailored properties (Yin & Li, 2006).
Calcium Channel Activation
Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, identified as FPL 64176, represents a new class of calcium channel activators. Unlike traditional calcium channel modulators, this compound does not act on well-defined receptor sites, offering a unique mechanism of action. Such compounds could serve as valuable tools for studying calcium channels across various cell types, with potential implications in understanding and treating diseases related to calcium channel dysfunctions (Baxter et al., 1993).
Mecanismo De Acción
Target of Action
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole compound . Pyrrole compounds are known to have a broad range of biological activities . .
Mode of Action
It is known that pyrrole compounds can interact with various biological targets due to their versatile chemical structure . They can bind to these targets, leading to changes in cellular functions.
Biochemical Pathways
Pyrrole compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Pyrrole compounds are known to have a broad range of biological activities, which can lead to various molecular and cellular effects .
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(8(10)11-3)9-6(5)2/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHZVQXBFWIPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



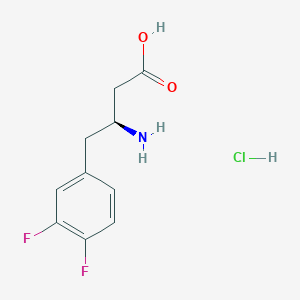
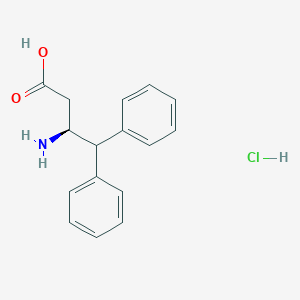
![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
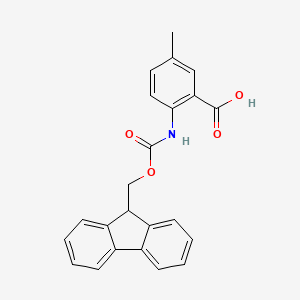

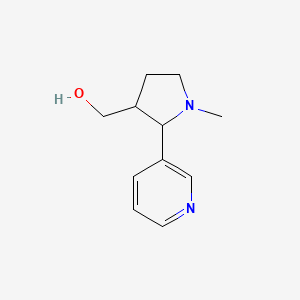
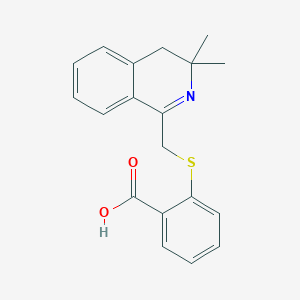

![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)

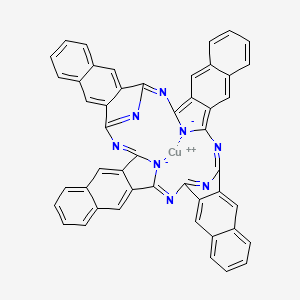


![1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126323.png)